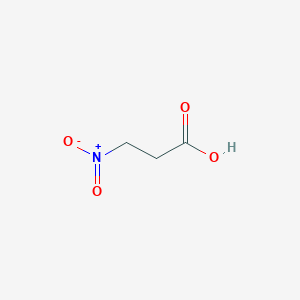

3-Nitropropionic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-nitropropionic acid involves the use of acrylic acid as a starting material. The process includes four main steps: olefin addition, esterification, an SN2 reaction, and hydrolysis . Another method involves the nitration of propionic acid at high temperatures .

Industrial Production Methods: Industrial production of this compound can also be achieved through fermentation processes using specific strains of fungi such as Phomopsis longicolla . This method involves culturing the fungus in a suitable medium and extracting the compound from the culture broth.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Nitropropionic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-nitropropanoic acid.

Reduction: Reduction of this compound can yield 3-aminopropionic acid.

Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong bases.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Strong bases like sodium hydroxide or potassium hydroxide are often employed.

Major Products:

Oxidation: 3-Nitropropanoic acid.

Reduction: 3-Aminopropionic acid.

Substitution: Various substituted propionic acids depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Neurodegenerative Disease Research

Huntington's Disease (HD) Modeling

3-NP is widely recognized for its role in modeling Huntington's disease (HD). It acts as an irreversible inhibitor of succinate dehydrogenase, leading to mitochondrial dysfunction and neurodegeneration, which are hallmarks of HD. Research indicates that administration of 3-NP in animal models mimics both hyperkinetic and hypokinetic symptoms associated with HD, allowing for the exploration of potential therapeutic strategies. Chronic administration at low doses can induce sustained metabolic alterations similar to those observed in HD patients .

Case Study: Behavioral and Biochemical Changes

In a study involving transgenic mice models, 3-NP administration resulted in significant behavioral changes akin to those seen in HD. The research highlighted the compound's utility in understanding the biochemical pathways involved in neurodegeneration and evaluating new treatment modalities .

Metabolic Impact Studies

Human Intoxication Studies

Recent investigations into human intoxication cases have utilized liquid chromatography-Orbitrap mass spectrometry to map the metabolic impacts of 3-NP. One notable case involved a Norwegian boy who exhibited symptoms ranging from mild gastrointestinal distress to severe neurological effects, including dystonia and coma. The study identified numerous altered metabolites across various biological fluids, emphasizing the compound's role as a neurotoxin and its potential implications for diagnosing mitochondrial diseases .

Table 1: Summary of Metabolomic Changes Induced by 3-NP Intoxication

| Biological Fluid | Number of Altered Metabolites | Notable Changes |

|---|---|---|

| Plasma | 80 | Increased free fatty acids |

| Urine | 160 | Elevated hypoxanthine levels |

| Cerebrospinal Fluid | 62 | Altered amino acid profiles |

Environmental Applications

Rumen Fermentation Studies

3-NP has also been studied for its effects on rumen fermentation processes. Research indicates that increasing doses of 3-NP can significantly reduce methane production and dry matter digestibility in ruminants. This suggests potential applications in mitigating greenhouse gas emissions from livestock while also highlighting the need for careful dosage management to avoid adverse effects on feed digestibility .

Table 2: Effects of 3-NP on Rumen Fermentation Parameters

| Dose of 3-NP (mM) | Total Gas Production (mL) | Methane Production (mL) | Dry Matter Digestibility (%) |

|---|---|---|---|

| 0 | Baseline | Baseline | Baseline |

| 4 | Decreased | Reduced | Slightly decreased |

| 8 | Significantly decreased | Nearly eliminated | Significantly decreased |

Cardiovascular Research

Cardiac Toxicity Investigations

Studies have shown that 3-NP not only affects neurological functions but also induces cardiac toxicity. In various mouse strains tested for acute and chronic toxicity, significant cardiac pathology was observed alongside neurotoxicity. These findings underscore the importance of mitochondrial function in both cardiac and neural tissues, suggesting that research on 3-NP can provide insights into cardiac health in the context of neurodegenerative diseases .

Wirkmechanismus

3-Nitropropionic acid exerts its effects primarily by inhibiting succinate dehydrogenase, an enzyme involved in the Krebs cycle and the mitochondrial electron transport chain . This inhibition leads to a decrease in ATP production, resulting in energy deficiency and increased production of reactive oxygen species. The compound also disrupts the blood-brain barrier and induces oxidative stress, apoptosis, and neuroinflammation .

Vergleich Mit ähnlichen Verbindungen

3-Nitropropanol: Another nitro compound with similar neurotoxic effects.

2-Nitroethanol: A related compound with different chemical properties and applications.

Naproxen sodium: Although not a nitro compound, it shares some pharmacological properties with 3-nitropropionic acid.

Uniqueness: this compound is unique due to its potent neurotoxic effects and its ability to selectively induce striatal lesions, making it a valuable tool in neurodegenerative disease research .

Biologische Aktivität

3-Nitropropionic acid (3-NPA) is a potent neurotoxin and an irreversible inhibitor of succinate dehydrogenase, an enzyme critical for mitochondrial function. This compound has garnered significant attention in research due to its implications in neurodegenerative diseases, particularly Huntington's disease (HD), and its potential therapeutic applications. This article explores the biological activity of 3-NPA, including its mechanisms of action, effects on various biological systems, and relevant case studies.

3-NPA exerts its effects primarily through the inhibition of mitochondrial respiration, leading to energy depletion and increased oxidative stress. The following mechanisms have been identified:

- Inhibition of Succinate Dehydrogenase : As a key component of the mitochondrial electron transport chain, the inhibition of this enzyme by 3-NPA disrupts ATP production and promotes the generation of reactive oxygen species (ROS) .

- Induction of Apoptosis : Studies have shown that 3-NPA induces apoptosis in various cell lines, including MCF-7 breast cancer cells, through pathways involving p53 and Bax activation while decreasing Bcl-2 expression .

- Neurotoxicity : In animal models, administration of 3-NPA has been associated with significant neurobehavioral changes and neuronal damage in the striatum, mimicking HD symptoms .

Effects on Biological Systems

The biological activity of 3-NPA can be summarized through various experimental findings:

- Neurodegeneration : In rodent models, 3-NPA administration leads to specific neurobehavioral deficits such as dystonia and impaired motor coordination. Histological analyses reveal neuronal loss and mitochondrial cristae rupture in affected brain regions .

- Metabolic Impact : A metabolomics study highlighted that 3-NPA intoxication results in a wide range of metabolic disturbances, including increased levels of free fatty acids and altered amino acid profiles in plasma and cerebrospinal fluid .

- Oxidative Stress : The compound significantly increases oxidative stress markers while impairing antioxidant defenses in the brain. This oxidative damage is linked to secondary excitotoxicity and ATP failure mechanisms .

Case Study 1: Human Intoxication

A notable case involved a Norwegian boy who exhibited symptoms consistent with mitochondrial disease following exposure to 3-NPA. Metabolomic analysis revealed significant alterations in metabolites related to energy metabolism and oxidative stress, underscoring the compound's neurotoxic effects .

Case Study 2: Rat Model of Huntington's Disease

In a controlled study using rats, 3-NPA was administered to induce HD-like symptoms. Behavioral assessments indicated marked declines in locomotor activity and cognitive functions. Biochemical analyses showed elevated oxidative stress markers and neurotransmitter imbalances, providing insights into the pathophysiology associated with HD .

Research Findings

Several studies have elucidated the biological activity of 3-NPA:

Eigenschaften

IUPAC Name |

3-nitropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLZUCOIBUDNBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO4 | |

| Record name | 3-NITROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20790 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020982 | |

| Record name | 3-Nitropropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-nitropropionic acid appears as golden crystals (from chloroform). (NTP, 1992), Golden solid; [CAMEO] Fine faintly beige crystals; [MSDSonline], Solid | |

| Record name | 3-NITROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20790 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Nitropropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bovinocidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>17.9 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Very soluble in water, ethanol, diethyl ether; soluble in warm chloroform; insoluble in ligroin | |

| Record name | SID47193673 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 3-NITROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20790 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-NITROPROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

3-Nitropropionic acid (3-NP), a naturally occurring mycotoxin, is an irreversible inhibitor of succinate dehydrogenase that produces adenosine triphosphate (ATP) depletion in cerebral cortical explants and is associated with motor disorders in livestock and humans that have ingested contaminated food., Previous studies indicate that 3-nitropropionic acid (3-NPA) neurotoxicity involves the excitotoxic activation of N-methyl-D-aspartate (NMDA) receptors. Thus, ... the effect of orphenadrine ... on N-methyl-D-aspartate neurotoxicity in both cultured rat cerebellar granule cells (CGCs) & in rats /was studied/. Orphenadrine protected cerebellar granule cells from N-methyl-D-aspartate induced mortality, as assessed by both the neutral red viability assay & laser scanning cytometry, using propidium iodide staining. For rats, two indirect markers of neuronal damage were used: the binding of ((3)H)-PK 11195 to the peripheral type benzodiazepine receptor (PBR), a microglial marker, & expression of the 27 kD heat shock protein (HSP27), a marker of activated astroglia. Systemic admin of N-methyl-D-aspartate (30 mg/kg/day for 3 days) induced a 170% incr in ((3)H)-PK 11195 binding, & expression of 27 kD heat shock protein. Both the incr in ((3)H)-PK 11195 & HSP 27 expression were prevented by previous admin of 30 mg/kg/day of orphenadrine for 3 days. Lower doses (10 & 20 mg/kg) had no protective effect. Orphenadrine also reduced N-methyl-D-aspartate induced mortality in a dose dependent manner. ... Orphenadrine or orphenadrine like drugs could be used to treat neurodegenerative disorders mediated by overactivation of N-methyl-D-aspartate receptors., The present study investigated the mechanism of cellular degeneration within the striatum following administration of the mitochondrial toxin, 3-nitropropionic (3-NP) acid. Internucleosomal fragmentation typical of apoptosis was present in the DNA of cells from the striatum of 3-NP-treated rats. DNA fragmentation was also evident in this region by terminal deoxynucleotidyl transferase-mediated dUTP-biotin nick end labeling. The data suggest that striatal cells die by apoptosis following administration of 3-NP., 3-nitropropionic acid blocks energy metabolism prior to exerting neurotoxic damage and the degree of energy depletion determines the detrimental effects of 3-nitropropionic acid. In the present study, we also demonstrate that glutamate and glutamine levels as well as astrocytic functions may play pivotal roles in 3-nitropropionic acid-induced striatal lesions., For more Mechanism of Action (Complete) data for 3-NITROPROPIONIC ACID (15 total), please visit the HSDB record page. | |

| Record name | 3-NITROPROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from chloroform | |

CAS No. |

504-88-1 | |

| Record name | 3-NITROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20790 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Nitropropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitropropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-nitropropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitropropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitropropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITROPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY4L0FOX0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-NITROPROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bovinocidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

145 to 149 °F (NTP, 1992), 68-70 °C, 64 - 65 °C | |

| Record name | 3-NITROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20790 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-NITROPROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bovinocidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.